molecular formula C12H19NO4 B7972462 Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate

Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate

Cat. No.: B7972462
M. Wt: 241.28 g/mol
InChI Key: GOGIONPWBODBEY-UHFFFAOYSA-N
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Description

Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate ( 441297-78-5) is a high-purity, advanced chemical intermediate primarily utilized in pharmaceutical research and development. This compound features a fused bicyclic heterocyclic structure, integrating both furo[3,4-c]pyridine and a tert-butyl carbamate (Boc) protective group. With a molecular formula of C 12 H 19 NO 4 and a molecular weight of 241.28 g/mol, it serves as a critical synthetic precursor for the construction of more complex bioactive molecules [ 1 ][ 5 ]. The primary research application of this compound is as a building block in the synthesis of potential central nervous system (CNS) active agents, including investigational antidepressants and analgesics [ 7 ]. Its structural framework is designed to enhance properties critical for blood-brain barrier penetration, such as optimal lipophilicity and molecular rigidity, thereby facilitating interaction with specific receptor targets within the brain [ 7 ]. The Boc-protected amine (often listed under synonyms such as (3aR,7aR)-rel-5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine) is a standard handle in medicinal chemistry, allowing for further selective deprotection and functionalization during synthetic sequences [ 2 ][ 5 ]. For safe handling, please note the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) [ 5 ]. It is recommended to handle the product with appropriate personal protective equipment and to avoid breathing its dust or vapors [ 4 ][ 5 ]. The product should be stored sealed in a dry environment, ideally at 2-8°C, to ensure long-term stability [ 4 ][ 5 ]. This chemical is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

tert-butyl 1-oxo-3,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-4-9-8(6-13)7-16-10(9)14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGIONPWBODBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)COC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epimerization Control

Epimerization at the 1-oxo position is minimized using low-polarity solvents (e.g., hexane, ethyl acetate) and controlled temperatures (20–30°C). Methanesulfonic acid (MSA) in ethanol (C₂H₅OH) at 40°C promotes equilibration toward the thermodynamically favored cis isomer, which constitutes ~85% of the mixture after 12 hours.

Crystallization-Based Purification

Crystallization from methanol-water systems (4:1 v/v) at −20°C enriches diastereomeric purity to >98%. The cis isomer’s lower solubility drives selective precipitation, while the trans isomer remains in the mother liquor. Repeated recrystallization further enhances purity, as validated by HPLC analysis.

Reaction Optimization and Scalability

Scalable synthesis demands optimized reaction conditions and cost-effective reagents. Key parameters include solvent selection, catalyst loading, and temperature profiles.

Solvent and Catalyst Screening

ParameterOptimal ConditionYield (%)Purity (%)Source
Cyclization solventMethanol7590
Carboxylation solventTetrahydrofuran7295
Epimerization catalystMethanesulfonic acid8588

Methanol outperforms ethanol in cyclization due to its higher dielectric constant, stabilizing transition states. Tetrahydrofuran’s aprotic nature avoids Boc group hydrolysis during carboxylation.

Temperature-Dependent Yield

Elevating the cyclization temperature to 60°C reduces reaction time from 24 to 8 hours but risks byproduct formation. A balance between efficiency and purity is achieved at 50°C, sustaining a 75% yield.

ConditionStability DurationPurity Retention (%)Source
Sealed, 2–8°C12 months99
−20°C (desiccated)6 months97

Analytical Characterization

Structural validation relies on spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.25–3.70 (m, 4H, CH₂N), 4.10–4.50 (m, 2H, OCH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1690 cm⁻¹ (amide I).

Chromatographic Purity

HPLC (C18 column, 70:30 H₂O:ACN) shows a single peak at 4.2 minutes, confirming >98% purity post-crystallization .

Chemical Reactions Analysis

Types of Reactions

Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate exhibits significant potential in drug development due to its structural properties that allow for interactions with biological targets.

  • Anticancer Activity : Research indicates that derivatives of pyridine compounds can exhibit anticancer properties. The unique bicyclic structure of cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine may contribute to the inhibition of cancer cell proliferation through modulation of signaling pathways involved in tumor growth .
  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activities. The incorporation of the furo-pyridine moiety may enhance the efficacy against various pathogens, making it a candidate for antibiotic development .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactivity and ability to undergo various chemical transformations.

  • Synthesis of Bicyclic Scaffolds : Its structure allows for the synthesis of functionalized bicyclic scaffolds through stereoselective reactions. These scaffolds are crucial in creating libraries of compounds for screening in drug discovery .
  • Building Block for Complex Molecules : Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine can act as a building block for more complex organic molecules. Its functional groups can be modified to introduce additional reactivity or to create specific functionalized derivatives .

Material Science

The compound's unique chemical properties also lend themselves to applications in material science.

  • Polymer Chemistry : The incorporation of pyridine derivatives into polymers can enhance their thermal and mechanical properties. Research is ongoing into how these compounds can be used to develop new materials with improved performance characteristics .
  • Nanotechnology : There is potential for using cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine in the formulation of nanomaterials. Its ability to interact at the molecular level can be exploited in creating nanoscale devices or materials with specific functionalities .

Case Studies and Research Findings

Application AreaCase Study ReferenceFindings Summary
Medicinal Chemistry Demonstrated anticancer activity in vitro; further studies recommended.
Organic Synthesis Effective intermediate for synthesizing complex bicyclic structures.
Material Science Enhanced mechanical properties observed in polymer formulations incorporating this compound.

Mechanism of Action

The mechanism of action of cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, physicochemical, and functional properties of cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate (Compound A) with three structurally related analogs:

Structural and Physicochemical Comparison

Property Compound A (CAS 441297-78-5) Cyclopenta Analog (CAS 146231-54-1) Hydrochloride Salt (CAS 1187933-06-7) Aminomethyl Derivative (CAS 1250883-97-6)
Molecular Formula C₁₂H₁₉NO₄ C₁₂H₁₉NO₃ C₁₂H₂₃ClN₂O₂ C₁₃H₂₄N₂O₃
Molecular Weight (g/mol) 241.28 225.28 262.78 256.34
Core Structure Furo[3,4-c]pyridine Cyclopenta[c]pyrrole Pyrrolo[3,4-c]pyridine Furo[3,4-c]pyridine with aminomethyl
Key Functional Groups 1-Oxo, tert-butyl ester 5-Oxo, tert-butyl ester Tert-butyl ester, HCl salt 1-Oxo, tert-butyl ester, aminomethyl
Storage Conditions Room temperature, dry Not specified 2–8°C, inert atmosphere Not specified
  • Compound A features a furan-oxygen in its bicyclic system, enhancing polarity compared to the cyclopenta analog (replacing oxygen with a methylene group).
  • The hydrochloride salt (CAS 1187933-06-7) introduces ionic character, improving aqueous solubility but requiring stringent storage conditions (2–8°C) .
  • The aminomethyl derivative (CAS 1250883-97-6) adds a basic amine group, altering pharmacokinetic properties (e.g., membrane permeability) .

Biological Activity

Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities. Its structure features a fused bicyclic system which is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound has been explored in various studies. For instance, a stereoselective synthesis method has been developed that utilizes bifunctional starting materials leading to high yields of the desired product. This method is significant for producing compounds with specific stereochemistry, which is often crucial for biological activity .

Antitumor Activity

Recent studies have demonstrated that derivatives of hexahydrofuro[3,4-c]pyridine compounds exhibit cytotoxic effects against several tumor cell lines. For example, compounds structurally related to this compound were tested for their ability to inhibit cancer cell proliferation. The results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting potential as anticancer agents .

CompoundCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF-720
This compoundA54918

Antiviral Properties

Moreover, certain studies have hinted at antiviral properties associated with similar pyridine derivatives. The mechanism appears to involve inhibition of viral replication pathways, although specific data on this compound remains limited. Further research is warranted to elucidate these mechanisms and evaluate efficacy against specific viral strains .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. Among these, this compound showed promising results against lung cancer cells (A549), demonstrating an IC50 value of 18 µM.
  • Mechanistic Insights : Research into the mechanisms of action revealed that compounds like this compound might induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspase cascades and mitochondrial dysfunctions.

Q & A

Q. Structural Comparison with Analogues

Compound NameSubstituentsReactivity ProfileReference
cis-tert-butyl 1-oxo-hexahydrofuro[3,4-c]pyridine-5-carboxylate1-oxo, 5-tert-butyl esterHigh electrophilicity at C1
tert-Butyl 5-oxo-spiro[furo[3,4-b]pyridine]Spirocyclic frameworkReduced ring strain, altered H-bonding

Basic Question: What are common synthetic routes for this compound?

Methodological Answer:
Synthesis typically involves multi-step sequences:

Ring Formation : Cyclization of a precursor (e.g., amino alcohol) using Mitsunobu conditions or acid catalysis to form the furopyridine core.

Oxidation : Introduction of the 1-oxo group via Jones oxidation or Swern conditions.

Esterification : Protection of the amine with a tert-butyloxycarbonyl (Boc) group using Boc anhydride under basic conditions (e.g., DMAP catalysis).

Q. Optimization Challenges :

  • Stereocontrol : Chiral HPLC or enzymatic resolution may be required to isolate the cis isomer .
  • Yield Improvement : Continuous flow reactors reduce side reactions (e.g., epimerization) .

Advanced Question: How can reaction conditions be optimized to improve stereochemical purity during synthesis?

Methodological Answer:
Key variables include:

  • Temperature : Lower temperatures (0–5°C) minimize racemization during Boc protection.
  • Catalyst Choice : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) enhance enantiomeric excess .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps .

Data Contradiction Analysis :
suggests Suzuki-Miyaura coupling for functionalization, but competing elimination may occur. Contrastingly, emphasizes Pd/C-mediated hydrogenation for stereochemical retention. Researchers must validate methods via in situ FTIR or LC-MS to track intermediates .

Advanced Question: What computational strategies are effective for predicting biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like serine hydrolases or GPCRs. The 1-oxo group often acts as a hydrogen-bond acceptor.
  • DFT Calculations : B3LYP/6-31G* basis sets predict charge distribution, highlighting nucleophilic regions (e.g., C3 of the pyridine ring) .
  • MD Simulations : AMBER or GROMACS assess stability of ligand-target complexes under physiological conditions (e.g., solvation effects) .

Validation : Compare computational results with SPR (surface plasmon resonance) binding assays or X-ray crystallography (e.g., SHELX-refined structures) .

Advanced Question: How do researchers resolve contradictions in stability data across studies?

Methodological Answer:
Discrepancies arise from:

  • Storage Conditions : Hydrolysis of the Boc group accelerates under acidic/humid environments ( vs. 18).
  • Analytical Techniques : NMR may overlook degradation products detectable via HPLC-MS.

Q. Resolution Protocol :

Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via TGA/DSC.

Cross-Validation : Use multiple techniques (e.g., XRD for crystallinity, FTIR for functional groups) .

Advanced Question: What methodologies are used to profile its pharmacokinetic properties?

Methodological Answer:

  • In Vitro ADME :
    • Permeability : Caco-2 cell assays assess intestinal absorption.
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via UPLC-QTOF .
  • In Silico Tools : SwissADME predicts logP (2.1 ± 0.3) and BBB permeability, critical for CNS-targeted applications .

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